molecular formula C13H14ClN3O B2872167 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide CAS No. 956769-01-0

2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B2872167
CAS No.: 956769-01-0
M. Wt: 263.73
InChI Key: PJYWXVAIXTWTEW-UHFFFAOYSA-N
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Description

2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide is a chemical compound with a complex structure that includes a pyrazole ring, a chloro group, and an acetamide moiety

Biochemical Analysis

Cellular Effects

Given its potential role in inhibiting protein synthesis , it could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have residual activity lasting up to ten weeks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 3-methyl-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 3-chloro-2-methylphenylacetamide

Uniqueness

2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific structural features, such as the presence of a pyrazole ring and a chloroacetamide moiety

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-5-3-4-6-11(9)17-12(7-10(2)16-17)15-13(18)8-14/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYWXVAIXTWTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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